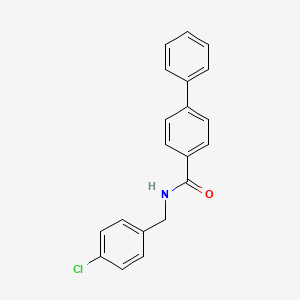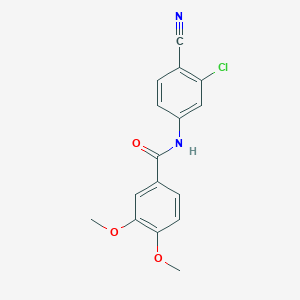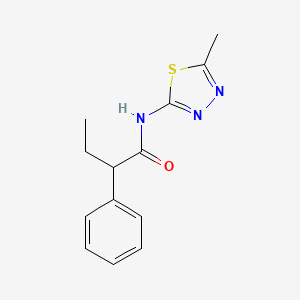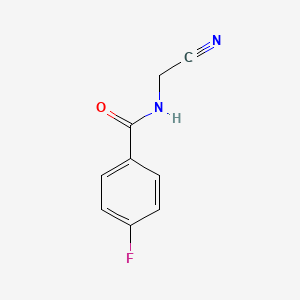![molecular formula C23H21N3O6 B11174804 methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11174804.png)
methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with phenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl and trimethoxyphenyl groups are then introduced through substitution reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Key considerations in industrial production include the cost of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s unique structure makes it a candidate for use in material science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but lacks the pyrazolopyridine core.
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole: Similar pyrazole structure but different substitution pattern.
Methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar core structure but different functional groups.
Uniqueness
Methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is unique due to its specific combination of functional groups and core structure
Properties
Molecular Formula |
C23H21N3O6 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 3-oxo-2-phenyl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C23H21N3O6/c1-29-18-10-15(11-19(30-2)21(18)31-3)25-12-16-20(17(13-25)23(28)32-4)24-26(22(16)27)14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChI Key |
DMEDOTICLYROIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174725.png)
![7-[2-(Furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11174727.png)


![3-{[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]carbonyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174739.png)
![1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide](/img/structure/B11174740.png)


![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11174771.png)
![2-(2-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11174775.png)

![6,8,8,9-tetramethyl-3-[(2-methylphenyl)carbonyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174790.png)
